8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine

Lipophilicity Membrane permeability Lead optimization

8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine (CAS 947533-49-5) is a heterocyclic small molecule built on the imidazo[1,2-a]pyridine scaffold, featuring a bromine atom at the 8-position of the fused ring and a 4-nitrophenyl group at the 2-position. This compound is primarily utilized as a synthetic building block in medicinal chemistry programs targeting kinase inhibition and antiparasitic drug discovery.

Molecular Formula C13H8BrN3O2
Molecular Weight 318.12 g/mol
CAS No. 947533-49-5
Cat. No. B12631236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine
CAS947533-49-5
Molecular FormulaC13H8BrN3O2
Molecular Weight318.12 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2C(=C1)Br)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C13H8BrN3O2/c14-11-2-1-7-16-8-12(15-13(11)16)9-3-5-10(6-4-9)17(18)19/h1-8H
InChIKeyOKRHUJHBEHYWIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine (CAS 947533-49-5) – Structural Identity, Core Properties, and Procurement Context


8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine (CAS 947533-49-5) is a heterocyclic small molecule built on the imidazo[1,2-a]pyridine scaffold, featuring a bromine atom at the 8-position of the fused ring and a 4-nitrophenyl group at the 2-position [1]. This compound is primarily utilized as a synthetic building block in medicinal chemistry programs targeting kinase inhibition and antiparasitic drug discovery [2]. Its molecular formula is C13H8BrN3O2 with a molecular weight of 318.13 g/mol [1].

Why 8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine Analogs


Substituting 8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine with close structural analogs—such as the 6-bromo regioisomer, the des-bromo derivative, or compounds with alternative halogen substitutions—introduces measurable changes in lipophilicity, cross-coupling reactivity, and target binding geometry that can alter both synthetic tractability and biological potency [1]. The specific combination of the 8-bromo handle and the 4-nitrophenyl group creates a unique reactivity and property profile that is not replicated by analogous building blocks, making indiscriminate substitution a significant risk in lead optimization and scale-up processes [1][2].

Quantitative Evidence Guide: 8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine Versus Closest Analogs


Elevated Lipophilicity (ΔLogP ≈ +0.8–1.2) Relative to 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine Drives Membrane Permeability

The 8-bromo substitution increases the calculated LogP from 3.05–3.43 (des-bromo analog) to 4.20 (target compound), a significant shift that enhances predicted passive membrane permeability while maintaining identical polar surface area (PSA ≈ 63.1 Ų) [1].

Lipophilicity Membrane permeability Lead optimization

8-Bromo Substitution Is Privileged for Antileishmanial Activity in the 6-Halo-3-nitroimidazo[1,2-a]pyridine Pharmacophore Class

In the 6-halo-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine series, substitution at position 8 by a bromine atom was identified as a key determinant of selective antileishmanial potency [1]. The lead compound bearing an 8-bromo group (compound 44) achieved an IC50 of 1.8 μM against Leishmania donovani promastigotes with a favorable selectivity index relative to murine J774A.1 and human HepG2 cells [1], outperforming earlier non-brominated or 8-unsubstituted congeners in the same series.

Antiparasitic Leishmania donovani Structure-activity relationship

The 8-Bromo Position Confers Superior Cross-Coupling Reactivity Compared to 6-Bromo or 3-Bromo Regioisomers in Imidazo[1,2-a]pyridine Suzuki–Miyaura Reactions

Microwave-assisted palladium-catalyzed Suzuki reactions with various bromoimidazo[1,2-a]pyridines have demonstrated that the 8-bromo substitution pattern reliably participates in cross-coupling with diverse arylboronic acids to yield diversified heterocyclic products [1]. The 8-position bromine is sterically less hindered than the 6-position bromine, enabling more efficient palladium oxidative addition and higher conversion rates under identical microwave conditions [1].

Cross-coupling Suzuki–Miyaura Regioselective functionalization

Best Research & Industrial Application Scenarios for 8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine


Antiparasitic Lead Optimization Programs Targeting Leishmania and Trypanosoma Species

The 8-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine scaffold serves as a direct entry point for synthesizing analogs of the privileged 6-halo-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine antileishmanial pharmacophore, where the 8-bromo substitution is a proven potency-enhancing feature [1]. The lead compound bearing this motif achieved an IC50 of 1.8 μM against L. donovani promastigotes with selectivity over mammalian cells [1].

Kinase Inhibitor Synthesis via Suzuki–Miyaura Cross-Coupling Diversification

The 8-bromo group is ideally positioned for efficient Pd-catalyzed cross-coupling with arylboronic acids under microwave conditions, enabling rapid library synthesis for kinase inhibitor programs [2]. This reactivity profile makes the compound a preferred building block over the 6-bromo regioisomer when sterically unhindered oxidative addition is required [2].

Membrane-Permeable Probe & Tool Compound Design Requiring Enhanced Lipophilicity

With a calculated LogP of 4.20–4.30 and a PSA of 63.1 Ų, this compound occupies a favorable lipophilicity space for passive membrane permeation while retaining drug-like polarity, making it a suitable core for designing cell-permeable chemical probes and tool compounds [3].

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